![molecular formula C14H12S2 B14332505 Methyl [1,1'-biphenyl]-2-carbodithioate CAS No. 104090-69-9](/img/structure/B14332505.png)
Methyl [1,1'-biphenyl]-2-carbodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [1,1’-biphenyl]-2-carbodithioate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a methyl group and a carbodithioate functional group attached. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [1,1’-biphenyl]-2-carbodithioate typically involves the reaction of biphenyl derivatives with methylating agents and carbodithioate precursors. One common method involves the use of Grignard reagents, where phenylmagnesium bromide reacts with carbon disulfide to form the corresponding dithiocarboxylate, which is then methylated using methyl iodide . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of methyl [1,1’-biphenyl]-2-carbodithioate may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [1,1’-biphenyl]-2-carbodithioate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Substituted biphenyl derivatives.
Scientific Research Applications
Methyl [1,1’-biphenyl]-2-carbodithioate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl [1,1’-biphenyl]-2-carbodithioate involves its interaction with molecular targets through its carbodithioate group. This functional group can form coordination complexes with metal ions, influencing various biochemical pathways . Additionally, the biphenyl core can interact with hydrophobic regions of biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler derivative without the carbodithioate group, used in various industrial applications.
4-Methylbiphenyl: Similar structure but lacks the carbodithioate group, used in organic synthesis and as a solvent.
Biphenyl-2-thiol: Contains a thiol group instead of a carbodithioate group, used in coordination chemistry and as a building block for more complex molecules.
Uniqueness
Methyl [1,1’-biphenyl]-2-carbodithioate is unique due to the presence of both the methyl and carbodithioate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
104090-69-9 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
methyl 2-phenylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-16-14(15)13-10-6-5-9-12(13)11-7-3-2-4-8-11/h2-10H,1H3 |
InChI Key |
CEYAGHIGLHLNGZ-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)C1=CC=CC=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



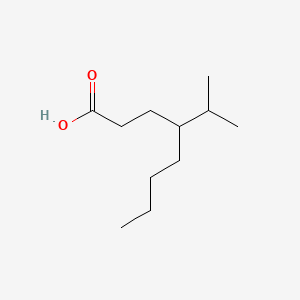
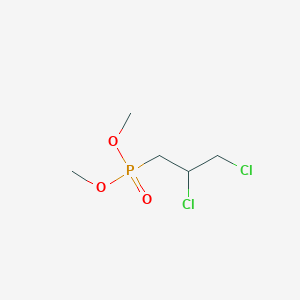
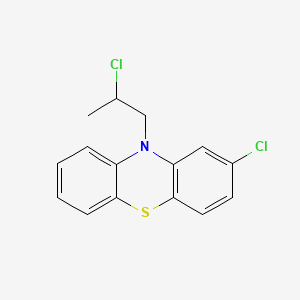
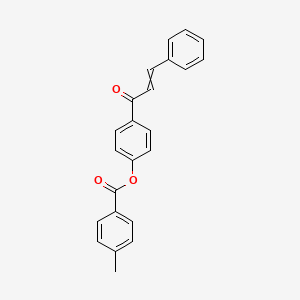
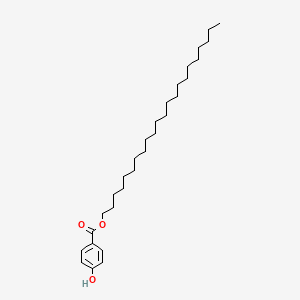
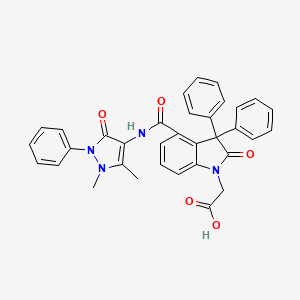
![(E)-1-[4-(4-Bromobutoxy)phenyl]-2-(4-butylphenyl)diazene](/img/structure/B14332471.png)
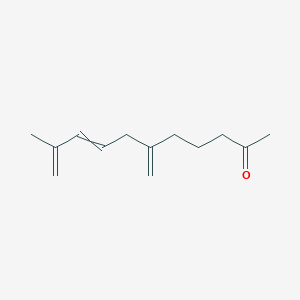

![5-Chloro-2-[4-nitro-2-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B14332504.png)

![2-{2-[2-(Propan-2-yl)phenoxy]ethoxy}naphthalene](/img/structure/B14332527.png)
![N-(2-{[(4-Chlorophenyl)methoxy]methyl}phenyl)pyridine-4-carboxamide](/img/structure/B14332543.png)
